Acide 4-(méthylamino)-3-nitrobenzoïque
Vue d'ensemble
Description
4-(Methylamino)-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a methylamino group at the 4-position and a nitro group at the 3-position
Applications De Recherche Scientifique
4-(Methylamino)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes and pigments, where its chemical properties contribute to the desired color and stability of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoic acid typically involves the nitration of 4-(Methylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 4-(Methylamino)-3-nitrobenzoic acid may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product of the reduction of 4-(Methylamino)-3-nitrobenzoic acid is 4-(Methylamino)-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of 4-(Methylamino)-3-nitrobenzoic acid can be obtained.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)-3-nitrobenzoic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)-3-nitrobenzoic acid: Similar in structure but with an additional methyl group on the amino nitrogen.
4-(Methylamino)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the methylamino group, affecting its solubility and reactivity.
Uniqueness
4-(Methylamino)-3-nitrobenzoic acid is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
Activité Biologique
4-(Methylamino)-3-nitrobenzoic acid, also known as MNBA, is an aromatic compound with significant biological activity. Its unique structure, which includes both a methylamino group and a nitro group, contributes to its potential therapeutic applications. This article reviews the biological activities of MNBA, focusing on its anti-inflammatory, anticancer properties, and interactions with biological macromolecules.
Chemical Structure and Properties
The chemical structure of 4-(Methylamino)-3-nitrobenzoic acid can be represented as follows:
- Chemical Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
The compound features:
- A methylamino group (-NH(CH3)2)
- A nitro group (-NO2)
- A carboxylic acid group (-COOH)
This combination of functional groups enhances its interaction with various biological targets.
Anti-inflammatory and Analgesic Effects
Research indicates that 4-(Methylamino)-3-nitrobenzoic acid exhibits notable anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the expression of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The presence of the methylamino and nitro groups may enhance its pharmacological effects by promoting interactions with specific receptors involved in inflammatory pathways.
Anticancer Properties
In vitro studies have shown that MNBA exhibits cytotoxicity against several cancer cell lines. Notably, it has been reported to inhibit the migration and chemotaxis of breast cancer cells induced by epidermal growth factor (EGF). The results from MTT assays indicated that while MNBA did not significantly affect cell viability, it effectively reduced cancer cell migration in vitro . Furthermore, in vivo studies using SCID mice xenografts demonstrated that MNBA, when combined with Paclitaxel, synergistically inhibited tumor growth and metastasis .
The mechanisms underlying the biological activities of 4-(Methylamino)-3-nitrobenzoic acid are still being elucidated. Preliminary data suggest that the compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions may modulate signaling pathways involved in inflammation and cancer progression .
Comparative Analysis
To better understand the uniqueness of 4-(Methylamino)-3-nitrobenzoic acid, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Aminobenzoic Acid | Amino group at ortho position | Simpler structure; primarily used as a building block |
4-Nitroaniline | Nitro group on an aniline ring | Known for dyeing properties; less complex than MNBA |
4-Methylaminobenzoic Acid | Methylamine substitution on benzoic acid | Similar functional groups; different substitution pattern |
5-Nitrosalicylic Acid | Nitro group at the meta position | Exhibits different biological activity due to structural differences |
The unique combination of functional groups in 4-(Methylamino)-3-nitrobenzoic acid contributes to its distinct pharmacological properties compared to these similar compounds.
Case Studies
- Breast Cancer Migration Inhibition : A study demonstrated that MNBA effectively inhibited EGF-induced migration in breast cancer cells. The compound did not affect cell viability but showed promise as a novel anti-metastatic agent when used in conjunction with other chemotherapeutics like Paclitaxel .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that derivatives of MNBA exhibited cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.
Propriétés
IUPAC Name |
4-(methylamino)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMLIIWEQBYUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300675 | |
Record name | 4-(methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41263-74-5 | |
Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41263-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 41263-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylamino)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Methylamino)-3-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3XW4KR39J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(methylamino)-3-nitrobenzoic acid in the synthesis of Dabigatran etexilate?
A1: 4-(Methylamino)-3-nitrobenzoic acid serves as a crucial starting material in various synthetic routes for Dabigatran etexilate [, , ]. It undergoes a series of chemical transformations, including acyl chlorination, condensation, reduction, amidation, and cyclization, ultimately leading to the final drug molecule.
Q2: How does the synthetic route utilizing 2-chloro-1-methylpyridinium iodide (CMPI) as a catalyst compare to other methods in terms of yield and environmental impact?
A2: Research suggests that employing CMPI as a catalyst in the reaction between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate leads to a significant improvement in the overall yield of Dabigatran etexilate []. This method resulted in a 16.4% increase in yield compared to previous methods using 4-(methylamino)-3-nitrobenzoic acid as the starting point. Furthermore, this route is touted as being more environmentally friendly and suitable for industrial production due to its reduced environmental impact.
Q3: Are there alternative synthetic approaches to producing Dabigatran etexilate that utilize different starting materials or catalysts?
A3: Yes, researchers have explored alternative synthetic pathways. One method utilizes CDI (carbonyldiimidazole) as a coupling agent instead of CMPI []. Another study reports a novel one-pot synthesis of a key intermediate, 3-[(3-amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, which can then be further processed to obtain Dabigatran etexilate []. These alternative approaches highlight the ongoing efforts to optimize the synthesis of this important drug.
Q4: Beyond its role in Dabigatran etexilate synthesis, are there other applications or research areas where 4-(methylamino)-3-nitrobenzoic acid is being investigated?
A4: While primarily recognized as a precursor in Dabigatran etexilate synthesis, research on 4-(methylamino)-3-nitrobenzoic acid extends to its potential antipsychotic properties []. This highlights the compound's potential versatility and encourages further investigation into its broader therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.